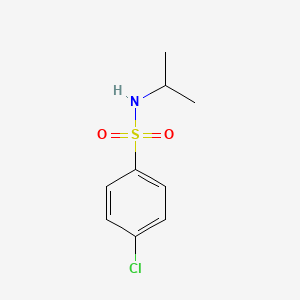

4-chloro-N-isopropylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURQJARFZVYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323568 | |

| Record name | ST50182497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-19-7 | |

| Record name | NSC404322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50182497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N Isopropylbenzenesulfonamide and Analogues

Classical Approaches to Benzenesulfonamide (B165840) Synthesis

The foundational methods for creating benzenesulfonamides have been mainstays in organic chemistry for decades, prized for their reliability and straightforward application.

Sulfonylation of Amines with Sulfonyl Chlorides

The most conventional and widely employed method for synthesizing N-substituted benzenesulfonamides, including 4-chloro-N-isopropylbenzenesulfonamide, is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This reaction, often referred to as sulfonylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

A general procedure involves dissolving the sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in a suitable solvent like dichloromethane (B109758) (DCM). The amine, in this case, isopropylamine (B41738), is then added to the solution. nih.gov The reaction typically proceeds at room temperature. An organic or inorganic base, such as pyridine (B92270) or sodium carbonate, is often included to neutralize the hydrochloric acid byproduct that is formed during the reaction. cbijournal.comnih.gov The classical synthesis is noted for its utility, though its effectiveness can be influenced by the nucleophilicity of the amine. cbijournal.com While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.com

The precursor, 4-chlorobenzenesulfonyl chloride, can be prepared by the chlorosulfonation of chlorobenzene (B131634). google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sulfonamide product while minimizing reaction time and byproducts. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and the nature of the reactants.

In a study focused on developing antileishmanial agents from a benzene (B151609) sulfonamide series, researchers synthesized approximately 200 compounds in a hit-to-lead optimization program. rsc.orgrsc.org This process involves systematically modifying parts of the molecule and refining the synthetic protocol to enhance biological potency and pharmacokinetic properties. rsc.org For instance, investigations into different heterocyclic aromatic sulfonamides were conducted to improve metabolic stability. rsc.org

The optimization process often involves screening various reagents and conditions, as demonstrated in the development of other complex chemical syntheses. For example, in a copper and visible-light-induced coupling reaction, various copper species, solvents, and photocatalysts were tested to maximize product yield. nih.govresearchgate.net The results of such optimization studies are frequently presented in tabular form to clearly illustrate the impact of each variable.

Table 1: Illustrative Optimization of a Generic Sulfonamide Synthesis This table is a representative example based on common optimization practices and does not depict the specific synthesis of this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Dichloromethane | 25 | 45 |

| 2 | Pyridine | Dichloromethane | 25 | 85 |

| 3 | Triethylamine | Dichloromethane | 25 | 82 |

| 4 | Pyridine | Tetrahydrofuran | 25 | 78 |

This systematic approach allows chemists to identify the ideal conditions for a specific transformation, balancing factors like reaction efficiency, cost, and environmental impact. researchgate.net

Contemporary and Green Synthetic Strategies

In response to the growing need for more sustainable and efficient chemical manufacturing, contemporary synthetic methods are increasingly being developed. These strategies often offer advantages such as milder reaction conditions, higher atom economy, and novel pathways to access complex molecules.

Metal-Catalyzed Sulfonamidation Reactions

Transition-metal catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds, providing new routes to N-aryl sulfonamides. These methods can offer greater efficiency and broader substrate scope compared to classical approaches. researchgate.netresearchgate.net

One notable advancement is the use of nickel catalysis. A highly efficient method for C–N bond formation between sulfonamides and aryl halides has been developed using a dual catalysis system. nih.govprinceton.edu The proposed mechanism involves the oxidative addition of a Ni(0) complex to the aryl halide, followed by ligand exchange with the sulfonamide and deprotonation to form a Ni(II)-aryl amido complex. nih.gov This process can be enhanced by photosensitization, where a photocatalyst absorbs light and transfers energy to the nickel complex, facilitating the final bond-forming step. nih.govprinceton.edu

Copper-catalyzed reactions also represent a significant area of development. A dual copper and photoredox catalysis method has been used for the S(O)₂–N coupling between S(O)₂–H compounds and aryl azides, producing sulfonamides under mild, redox-neutral conditions. nih.gov Furthermore, zirconium, an earth-abundant metal, has been employed to catalyze the reductive sulfonamidation of amides, enabling the site-selective monoalkylation of sulfonamides at room temperature. acs.org

Table 2: Examples of Metal-Catalyzed Sulfonamidation Reactions

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Nickel / Photosensitizer | Aryl Halides + Sulfonamides | Enables C-N bond formation with a broad range of substrates. nih.govprinceton.edu |

| Copper / Photocatalyst | Aryl Azides + Sulfinic Acids | Proceeds under mild, redox-neutral conditions. nih.gov |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product, which incorporates portions of all the initial components. mdpi.com These approaches are valued for their high atom economy, reduced number of purification steps, and ability to generate complex molecules quickly. mdpi.comresearchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and powerful alternative for constructing sulfonamides. By using electricity as a "traceless" reagent, these methods can avoid the need for harsh chemical oxidants or catalysts, often leading to cleaner reactions and simpler workups. nih.govbohrium.com

A significant breakthrough is the direct, single-step electrochemical synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov In this process, the arene is first oxidized at the anode to form a radical cation. This intermediate is then attacked by an amidosulfinate, which is formed in situ and cleverly serves a dual role as both the nucleophile and the supporting electrolyte. nih.gov This approach is notable for its high atom economy and the use of inexpensive electricity as the oxidant. nih.gov

Another electrochemical strategy involves the oxidative coupling of readily available thiols and amines. acs.org This transformation is driven entirely by electricity and does not require any sacrificial reagents or additional catalysts, with hydrogen gas as the only byproduct. acs.org The versatility and environmentally benign nature of electrosynthesis make it an increasingly attractive method for the preparation of sulfonamide derivatives. bohrium.com

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of this compound involves systematic structural modifications to explore structure-activity relationships. These modifications typically target three main regions of the molecule: the substituent on the sulfonamide nitrogen, the aromatic ring of the benzenesulfonyl group, and the sulfonamide linkage itself.

Modification of the N-Substituent

A primary strategy for modifying the parent compound involves the replacement or further substitution of the N-isopropyl group. This is generally achieved by reacting 4-chlorobenzenesulfonyl chloride with a diverse range of primary or secondary amines.

A common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with various N-alkyl or N-aryl substituted amines. who.int This initial reaction yields the corresponding N-substituted-4-chlorobenzenesulfonamide. These intermediate compounds can then undergo further derivatization. For instance, N-alkylation or N-benzylation of the sulfonamide nitrogen can be accomplished using electrophiles like ethyl iodide, benzyl (B1604629) chloride, or 4-chlorobenzyl chloride in the presence of a base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). who.intresearchgate.net This two-step process allows for the introduction of a second substituent on the nitrogen atom, leading to a wide array of tertiary sulfonamides. who.intajphs.com

The general scheme for this approach is as follows:

Formation of the secondary sulfonamide: 4-chlorobenzenesulfonyl chloride is reacted with a primary amine (R-NH₂) to yield N-substituted-4-chlorobenzenesulfonamide.

N-Substitution: The resulting sulfonamide is deprotonated with a base (e.g., NaH) and then treated with an electrophile (e.g., R'-X, where X is a halide) to produce the N,N-disubstituted derivative. who.intresearchgate.net

A similar two-step process was used for the synthesis of N-benzyl-4-methylbenzenesulfonamides, where 4-methylbenzenesulfonyl chloride was first treated with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov The synthesis of N-(aryl)arylsulfonamides, such as 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, is typically achieved in a one-step reaction between 4-chlorobenzenesulfonyl chloride and the corresponding aniline (B41778) (e.g., 3,4-dimethylaniline). nih.gov

The following table summarizes a selection of synthesized derivatives with modifications at the nitrogen substituent.

Table 1: Synthesis of N-Substituted 4-chlorobenzenesulfonamide (B1664158) Derivatives

| Compound Name | Reactants | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide | N-Cyclohexyl-4-chlorobenzenesulfonamide, Ethyl iodide, NaH | 78 | 114-116 | who.int |

| N-Cyclohexyl-N-benzyl-4-chlorobenzenesulfonamide | N-Cyclohexyl-4-chlorobenzenesulfonamide, Benzyl chloride, NaH | 82 | 110-112 | researchgate.net |

| N-(2-Methyl-6-nitrophenyl)-N-ethyl-4-chlorobenzenesulfonamide | N-(2-Methyl-6-nitrophenyl)-4-chlorobenzenesulfonamide, Ethyl iodide, NaH | 89 | 84-86 | researchgate.net |

| 4-Chloro-N-(4-bromophenyl)-N-ethylbenzenesulfonamide | N-(4-Bromophenyl)-4-chlorobenzenesulfonamide, Ethyl iodide, NaH | 84 | 102-104 | who.int |

Modification of the Benzenesulfonyl Ring

Another synthetic avenue involves introducing or altering substituents on the aromatic ring of the sulfonyl chloride moiety. This allows for the investigation of electronic and steric effects originating from the aryl portion of the molecule.

For example, derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized. nih.gov These syntheses often start from a differently substituted benzenesulfonyl chloride and proceed through cyclization reactions to yield complex heterocyclic sulfonamides. nih.gov Similarly, the synthesis of 4-chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide demonstrates modification of the benzene ring with an additional methyl group. nih.gov The synthesis begins with the chlorosulfonation of m-chlorotoluene to produce 4-chloro-2-methylbenzenesulfonyl chloride. This intermediate is then reacted with an appropriate amine, such as m-toluidine, to yield the final product. nih.gov

The general procedure for this type of modification is:

Synthesis of the substituted sulfonyl chloride: A substituted benzene (e.g., m-chlorotoluene) is treated with chlorosulfonic acid. nih.gov

Reaction with an amine: The resulting sulfonyl chloride is reacted with a primary amine to form the desired sulfonamide derivative. nih.gov

The table below provides an example of a derivative with a modified benzenesulfonyl ring.

Table 2: Synthesis of Derivatives with Modified Benzenesulfonyl Rings

| Compound Name | Reactants | Key Intermediate | Reference |

|---|---|---|---|

| 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide | m-Chlorotoluene, Chlorosulfonic acid, m-Toluidine | 4-Chloro-2-methylbenzenesulfonyl chloride | nih.gov |

Modification at the Sulfonamide Linkage

Structural variation can also be introduced directly at the sulfonamide nitrogen by forming N-acylsulfonamides instead of N-alkyl or N-aryl derivatives. This changes the electronic properties of the sulfonamide group significantly.

The synthesis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate serves as a key example of this strategy. scienceopen.comnih.gov This compound was prepared by refluxing a mixture of 4-chlorobenzenesulfonamide with m-methyl benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride. scienceopen.comnih.gov The resulting product is an N-acylsulfonamide, where the sulfonamide nitrogen is bonded to a carbonyl group.

The reaction proceeds as follows:

A mixture of the parent sulfonamide (4-chlorobenzenesulfonamide), a carboxylic acid (m-methyl benzoic acid), and phosphorus oxychloride is heated. nih.gov

The reaction mixture is then cooled and poured into ice water to precipitate the solid N-acylsulfonamide product. nih.gov

Table 3: Synthesis of an N-Acylsulfonamide Derivative

| Compound Name | Reactants | Reaction Condition | Reference |

|---|

Molecular Structure Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are pivotal in determining the molecular structure of compounds. For 4-chloro-N-isopropylbenzenesulfonamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the isopropyl group protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two sets of doublets in the downfield region (typically δ 7.5-8.0 ppm), a pattern characteristic of A₂B₂ spin systems in such structures. chemicalbook.com The methine proton of the isopropyl group is expected to produce a septet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The six methyl protons of the isopropyl group would appear as a doublet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show four signals for the aromatic carbons, with the carbon atom bonded to the chlorine atom and the carbon atom bonded to the sulfur atom showing distinct chemical shifts. docbrown.info The isopropyl group would exhibit two signals: one for the methine carbon and another for the two equivalent methyl carbons. Quaternary carbons, such as the one attached to the sulfonyl group, typically show weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general NMR principles, as direct experimental data was not found.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂NH) | 7.8 - 8.0 (d) | 128 - 130 |

| Aromatic CH (ortho to Cl) | 7.5 - 7.7 (d) | 129 - 131 |

| Aromatic C-Cl | - | 138 - 140 |

| Aromatic C-S | - | 140 - 142 |

| Isopropyl CH | 3.2 - 3.6 (sept) | 45 - 50 |

| Isopropyl CH₃ | 1.1 - 1.3 (d) | 22 - 25 |

d = doublet, sept = septet

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. While a spectrum for the specific title compound is not available, data from 4-chlorobenzenesulfonamide (B1664158) and general sulfonamide spectra can be used for prediction. nist.gov Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹.

S=O Stretch (Asymmetric and Symmetric): Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretch is expected around 1330-1370 cm⁻¹ and the symmetric stretch around 1140-1180 cm⁻¹.

S-N Stretch: A band in the range of 900-940 cm⁻¹ can be attributed to the S-N stretching vibration.

C-Cl Stretch: A peak in the region of 1000-1090 cm⁻¹, characteristic of the C-Cl bond on the aromatic ring.

Table 2: Predicted Infrared Absorption Frequencies for this compound Note: Predicted values are based on data from analogous compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Asymmetric S=O Stretch | 1330 - 1370 |

| Symmetric S=O Stretch | 1140 - 1180 |

| S-N Stretch | 900 - 940 |

| C-Cl Stretch | 1000 - 1090 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a fragment with a mass of 64. researchgate.netnist.gov This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring, such as the chlorine atom in this case. researchgate.net Other expected fragmentation pathways could involve cleavage of the S-N bond and fragmentation of the isopropyl group.

X-ray Crystallography for Definitive Structural Determination

While a specific crystal structure for this compound has not been reported, X-ray crystallographic studies of closely related N-substituted 4-chlorobenzenesulfonamides provide significant insights into its likely solid-state conformation. researchgate.netnih.gov For instance, the crystal structures of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide and 4-chloro-N-(3-chlorophenyl)benzenesulfonamide reveal a twisted conformation around the S-N bond. researchgate.net The geometry around the sulfur atom is typically a distorted tetrahedron. The dihedral angle between the benzene ring and the C-S-N-C plane is a key conformational parameter. In related structures, this torsion angle is often found to be in the range of 50-90 degrees. researchgate.net It is highly probable that this compound would adopt a similar L-shaped conformation in the crystalline state, with the isopropyl group oriented away from the chlorophenyl ring.

Conformational Landscape and Rotational Barrier Studies

The conformational flexibility of this compound is primarily associated with rotation around the S-N and N-C(isopropyl) single bonds. The rotation around the S-N bond in sulfonamides is known to have a significant energy barrier, which can be influenced by the nature of the substituents on both the sulfur and nitrogen atoms. nih.govmsu.edu Studies on related sulfonamides have shown that the barrier to rotation around the S-N bond can be substantial, sometimes leading to the existence of stable conformers at room temperature. nih.gov

The steric bulk of the isopropyl group will play a crucial role in defining the conformational preferences and the rotational energy barrier. It is expected that the most stable conformation will minimize steric hindrance between the isopropyl group and the sulfonyl oxygens, as well as the aromatic ring. While specific experimental or computational studies on the rotational barrier of this compound are not available, it can be inferred from studies on similar molecules that the barrier would be significant enough to influence its dynamic behavior and interactions in different chemical environments.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For sulfonamide derivatives, DFT studies are often conducted to understand their three-dimensional structure and chemical reactivity descriptors. researchgate.netindexcopernicus.com

Typically, the geometry of the molecule is optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net This optimization provides the most stable conformation of the molecule. From the optimized geometry, various electronic properties can be calculated.

Key parameters derived from DFT calculations for similar sulfonamide compounds include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are critical for understanding intermolecular interactions, including those with biological receptors. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated to quantify the molecule's reactivity. researchgate.net

While specific DFT data for 4-chloro-N-isopropylbenzenesulfonamide is not extensively published as a standalone study, the methodologies applied to structurally related sulfonamides are directly applicable. For instance, studies on other substituted benzenesulfonamides have utilized DFT to calculate optimized structural parameters like bond lengths, bond angles, and dihedral angles. indexcopernicus.com

Table 1: Representative Quantum Chemical Parameters Calculated for Sulfonamide Derivatives

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO, an indicator of chemical reactivity and stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons in a chemical bond. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, indicating charge distribution. |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in identifying potential biological targets and understanding the binding mode of a compound. For sulfonamide derivatives, molecular docking studies have been performed to investigate their interactions with various protein targets. nih.govmdpi.com

The general workflow for molecular docking involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of the ligand (e.g., this compound) is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com

Docking Simulation: A docking program, such as CLC Drug Discovery Workbench, is used to place the ligand into the active site of the receptor and predict the binding poses. mdpi.com

Analysis of Results: The predicted poses are ranked based on a scoring function, which estimates the binding affinity. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are analyzed. mdpi.com

For example, in studies of related sulfonamides, molecular docking has been used to predict their binding to targets like the MDM2 protein, which is a negative regulator of the p53 tumor suppressor. nih.gov These studies reveal key interactions that contribute to the inhibitory activity of the compounds.

Table 2: Common Protein Targets for Sulfonamide Derivatives in Molecular Docking Studies

| Protein Target | PDB ID (Example) | Biological Relevance |

| MDM2 Protein | - | Negative regulator of p53, a target in cancer therapy. nih.gov |

| DNA Gyrase | 2XCS, 4DUH | An essential bacterial enzyme, a target for antibiotics. mdpi.com |

| Carbonic Anhydrase IX | 5FL4 | Overexpressed in hypoxic tumors, a cancer target. rsc.org |

| α-Glucosidase | - | An enzyme involved in carbohydrate digestion, a target for anti-diabetic agents. nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Systems

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. These simulations can validate the stability of binding poses predicted by molecular docking and offer insights into the conformational changes that may occur upon binding.

The process of an MD simulation typically includes:

System Setup: The docked ligand-protein complex is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.

Simulation: The system is subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectories of all atoms are calculated over a specific time period (e.g., 100 ns). rsc.org

Trajectory Analysis: The resulting trajectories are analyzed to evaluate the stability and dynamics of the complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time. nih.gov

For instance, MD simulations of sulfonamide derivatives bound to their target proteins have been used to confirm the stability of the predicted binding modes. rsc.orgnih.gov The analysis of RMSD can indicate whether the ligand remains stably bound in the active site throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.govjbclinpharm.orgnih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., conformational properties). nih.gov

Model Building: A statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using various statistical parameters and techniques like cross-validation and y-randomization. jbclinpharm.org

QSAR studies on sulfonamide derivatives have successfully generated models that can predict their cytotoxic activity against various cancer cell lines. nih.gov These models help in identifying the key structural features that are important for the observed biological activity.

Table 3: Statistical Parameters for QSAR Model Validation

| Parameter | Description |

| n | Number of compounds in the dataset. |

| r² | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| q² | The cross-validated correlation coefficient, a measure of the predictive ability of the model. |

| F-test | A statistical test to assess the overall significance of the regression model. |

| p-value | The probability of obtaining the observed results, assuming the null hypothesis is true. |

Pre Clinical Biological Activity and Molecular Mechanism of Action Studies

Antimicrobial Activity Investigations (in vitro)

Investigations into the antimicrobial properties of this compound are crucial for understanding its potential as an anti-infective agent. This section reviews the available in vitro data on its efficacy against bacterial and fungal pathogens.

Limited specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative strains is available in the public domain. However, studies on closely related 4-chloro-benzenesulfonamide derivatives provide some insights into the potential antibacterial profile of this class of compounds.

For instance, novel derivatives of 4-chloro-2-mercaptobenzenesulfonamide have demonstrated promising activity against a range of anaerobic Gram-positive bacteria. nih.gov Some of these compounds exhibited significant efficacy, suggesting that the 4-chlorobenzenesulfonamide (B1664158) scaffold may be a viable starting point for the development of new antibacterial agents. nih.gov In contrast, the activity of some related compounds against Gram-negative bacteria appears to be more limited, a common challenge in antibacterial drug discovery.

It is important to note that these findings are on related molecules and not on this compound itself. Therefore, dedicated in vitro studies are required to determine the specific antibacterial spectrum and potency of this compound.

There is currently a lack of specific published data on the antifungal activity of this compound. The broader class of arylsulfonamides has been investigated for antifungal properties. For example, certain arylsulfonamide derivatives have been screened against various Candida species, with some compounds showing fungistatic or fungicidal effects. nih.govnih.gov

Studies on other chlorinated amide compounds, such as 2-chloro-N-phenylacetamide, have shown antifungal activity against Aspergillus flavus, with a proposed mechanism involving interaction with ergosterol (B1671047) in the fungal cell membrane. scielo.br These findings highlight the potential of chlorinated sulfonamides as a chemical class for antifungal research. However, without direct testing of this compound, its antifungal efficacy remains unknown.

Anticancer Activity Studies in Cell Lines

A series of novel sulfonamide derivatives based on a (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide (B165840) scaffold were synthesized and evaluated for their cytotoxic activity against the human liver cancer cell line (HepG2). nih.gov Several of these compounds exhibited higher activity than the standard chemotherapeutic agent doxorubicin. nih.gov The study also explored their potential as radiosensitizers, indicating that some derivatives could enhance the cell-killing effect of gamma radiation. nih.gov

Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonamide) derivatives showed antiproliferative activity against colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines. mdpi.com These findings underscore the potential of the 4-chlorobenzenesulfonamide core in designing new anticancer agents. However, the specific anticancer activity of this compound needs to be directly investigated.

Table 1: Anticancer Activity of a Related Sulfonamide Derivative

| Compound/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|

| (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | |||

| HepG2 | Higher activity than doxorubicin | - | nih.gov |

| 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonamide} derivative |

Note: The data in this table is for related compounds and not for this compound.

Antioxidant Activity Evaluation (in vitro assays)

There is no specific information available from the conducted searches regarding the in vitro antioxidant activity of this compound. The evaluation of antioxidant potential is a common step in the preclinical assessment of new chemical entities. Standard in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of a compound to neutralize free radicals or reduce metal ions, which are key indicators of antioxidant capacity. Without experimental data, the antioxidant properties of this compound remain speculative.

Modulation of Specific Biological Pathways and Ion Channels (e.g., GIRK channels)

No direct evidence from the performed searches indicates that this compound modulates G-protein-coupled inwardly rectifying potassium (GIRK) channels. GIRK channels are important regulators of neuronal excitability and heart rate. Their modulation by small molecules can have significant physiological effects. The activity of GIRK channels is complex, involving interactions with G-protein subunits and other cellular factors. nih.govnih.gov Given the lack of specific data, the effect of this compound on GIRK channels or other specific biological pathways is an area that requires future investigation.

Elucidation of Molecular Mechanisms of Action (non-clinical)

The molecular mechanism of action for this compound has not been specifically elucidated in the available literature. For related sulfonamides, various mechanisms have been proposed depending on their biological activity. For instance, the antibacterial action of some sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. The anticancer effects of certain sulfonamide derivatives have been linked to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many tumors. nih.gov Other proposed mechanisms for related compounds include the disruption of microtubule polymerization and the induction of apoptosis.

Without dedicated non-clinical studies on this compound, its precise molecular targets and the pathways it modulates remain unknown. Future research, including target identification and pathway analysis, would be necessary to understand how this compound exerts any potential biological effects.

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Biological Activity

Systematic modification of the benzenesulfonamide (B165840) scaffold has been a key strategy in medicinal chemistry to probe interactions with biological targets and to optimize activity. Research into this class of compounds, including those closely related to 4-chloro-N-isopropylbenzenesulfonamide, has yielded critical insights.

The aromatic ring and its substituents are primary determinants of binding affinity and selectivity. The 4-chloro substituent, as seen in the parent compound, is a common feature in many biologically active sulfonamides. Halogen atoms, like chlorine, can influence the electronic properties of the ring and form specific halogen bonds with the target protein, potentially enhancing binding affinity. nih.gov Studies on analogs have shown that substitutions at the 4-position of the benzene (B151609) ring are often associated with higher transcriptional activity in nuclear receptors like PPARγ. nih.gov

In a series of 2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, replacing a methoxy (B1213986) group with a 4-chloro substituent on the benzyl (B1604629) portion resulted in a compound with comparable, if not improved, potency as a 12-Lipoxygenase inhibitor. acs.org This highlights that the electronic and steric effects of a chloro group can be favorable for biological activity. The position and nature of substituents on the benzene ring are significant; research indicates that electron-donating groups may be more favorable for yield in certain synthetic reactions compared to electron-withdrawing groups, although both types of substituted molecules can be generated effectively. nih.gov

The sulfonamide linker (-SO₂NH-) is another critical element. It often acts as a zinc-binding group in metalloenzymes, such as carbonic anhydrases (CAs), anchoring the inhibitor to the active site. nih.gov The acidity of the sulfonamide NH proton is crucial for this interaction. Furthermore, the sulfonamide linker is considered critical for the activity of certain PPARγ modulators. nih.gov

Variations in the N-substituent (the isopropyl group in this case) directly impact the inhibitor's interaction with pockets of the active site outside the primary binding region. This is a key area for modulating selectivity and potency. nih.gov Replacing the isopropyl group with different alkyl or aryl moieties can lead to significant changes in biological effects. For instance, in the development of anti-hepatic fibrosis agents, various substitutions on the sulfonamide nitrogen led to compounds with a wide range of inhibitory activity. nih.gov N-substitution can induce steric hindrance that forces the benzene ring to rotate, altering its interactions with hydrophobic residues in the target's active site. nih.gov

The following table summarizes SAR findings from studies on related benzenesulfonamide derivatives, illustrating the effect of substituent changes on biological activity.

| Scaffold Modification | Substituent Change | Observed Impact on Biological Activity | Reference Compound Example | Target/Activity |

| Benzene Ring | Replacement of 4-chloro with other groups | Varies; substitutions at position 4 can be critical for high potency. nih.gov | 2,4-dichloro-...-benzenesulfonamide | PPARγ |

| Benzene Ring | Introduction of additional substituents | Can enhance selectivity; a second "tail" on the ring plays a crucial role in selectivity for certain carbonic anhydrase isoforms. nih.gov | 2-chloro/bromo-benzenesulfonamide derivatives | Carbonic Anhydrase (CA) |

| N-Substitution | Variation of N-alkyl/aryl group | Modulates potency and selectivity by interacting with different regions of the binding pocket. nih.gov | N-substituted sulfonamides | Carbonic Anhydrase (CA) |

| N-Substitution | Replacement of N-isopropyl with larger groups | Can improve activity; replacement with a 2-benzothiazole moiety improved 12-LOX inhibition significantly. acs.org | 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) |

Rational Design Principles for Enhanced Target Engagement

Rational design utilizes the structural information of the target protein and the SAR of known ligands to create new compounds with improved properties. For benzenesulfonamide derivatives, this approach has been successfully applied to enhance target engagement and selectivity.

A key principle involves a "ring with two tails" approach. nih.gov In this strategy, the benzenesulfonamide ring acts as the core scaffold. The sulfonamide group itself is the primary "anchor" that coordinates with a key feature in the active site, such as the zinc ion in carbonic anhydrases. nih.gov The first "tail" consists of substituents on the benzene ring (like the 4-chloro group), which orient the ring within the active site to maximize favorable interactions. The second "tail" is the N-substituent (e.g., isopropyl), which can be modified to extend into adjacent pockets of the active site, thereby enhancing both affinity and selectivity for a specific enzyme isoform. nih.gov

Another design principle focuses on exploiting the conformational flexibility of the molecule. By understanding how N-substitution affects the rotation of the benzene ring, designers can introduce groups that promote a binding conformation with fewer steric clashes and more productive hydrophobic interactions. nih.gov

The development of selective inhibitors for different isoforms of carbonic anhydrase (CA) exemplifies these principles. By varying substituents, researchers have designed compounds that are selective for specific isoforms such as CA VII, CA IX, CA XII, or CA XIV. nih.gov This is achieved by tailoring the substituents to match the unique structural features of the different isoforms' active sites. Calculating the "intrinsic" affinities, which account for factors like protonation states, provides a more accurate correlation between crystal structures and binding thermodynamics, further refining the rational design process. nih.gov

The design of dual-target inhibitors also relies on these principles. For instance, novel compounds have been designed to act as both PIM and HDAC inhibitors by combining pharmacophores from known inhibitors of each target, linked in a way that preserves activity against both. nih.gov This strategy could theoretically be applied to a benzenesulfonamide scaffold to confer additional therapeutic activities.

Correlation between Conformational Preferences and Biological Response

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. For benzenesulfonamide derivatives, the relative orientation of the aromatic rings and the geometry around the sulfur atom dictate how well the molecule fits into a receptor's binding site.

X-ray crystallography studies of related compounds provide valuable data on these conformational preferences. In crystals of compounds like 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the molecule is bent at the sulfur atom, with a specific C—SO₂—NH—C torsion angle of 57.6 (3)°. researchgate.net In a similar molecule, 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, the molecule is also twisted at the sulfur atom, and the dihedral angle between the sulfonyl and benzoyl benzene rings is 84.4 (2)°. researchgate.net These twisted, non-planar conformations are a common feature of this chemical class.

The conformation of the N-H bond relative to other parts of the molecule is also significant. In one structure, the N-H bond was found to be syn (on the same side) to an ortho-chloro group on an adjacent ring, a conformation stabilized by an intramolecular hydrogen bond. researchgate.net This contrasts with a related compound where the N-H bond adopted an anti conformation relative to a meta-chloro group. researchgate.net Such subtle conformational preferences, dictated by substituent patterns, can have a profound effect on biological response by pre-organizing the molecule for binding or by presenting different surfaces for interaction with the target.

The two benzene rings in diarylsulfonamides are typically tilted relative to each other, with dihedral angles reported to be as high as 84.7 (1)°. researchgate.net This significant twist means the molecule does not adopt a flat, planar shape. This preference for a specific three-dimensional arrangement is critical for fitting into the complex topography of a protein's active site. A molecule that can more easily adopt the "bioactive" conformation required for binding will generally exhibit higher potency. Therefore, understanding the interplay between substituent effects and conformational preferences is essential for translating SAR data into more effective therapeutic agents.

Derivatization and Analog Design Strategies

Synthesis of N-Substituted Analogues of 4-chloro-N-isopropylbenzenesulfonamide

The synthesis of N-substituted analogues of this compound can be approached by leveraging established methodologies for the derivatization of the parent scaffold, 4-chlorobenzenesulfonamide (B1664158). A common strategy involves the initial synthesis of a core structure, which is then further functionalized.

One relevant synthetic pathway begins with the reaction of benzylamine (B48309) with 4-chlorobenzenesulfonyl chloride to yield N-benzyl-4-chlorobenzenesulfonamide. ajphs.com This intermediate possesses a reactive N-H group that can be subsequently substituted. The deprotonation of this nitrogen using a strong base, such as sodium hydride (NaH), generates a nucleophilic sulfonamide anion. This anion can then react with various electrophiles to introduce a wide range of substituents at the nitrogen atom. ajphs.com This method allows for the systematic introduction of different alkyl or other functional groups, thereby creating a library of N-substituted analogues.

A general reaction scheme for this process is as follows:

Formation of the parent sulfonamide: Benzylamine is reacted with 4-chlorobenzenesulfonyl chloride.

N-alkylation/acylation: The resulting N-benzyl-4-chlorobenzenesulfonamide is treated with sodium hydride, followed by an electrophile (e.g., an alkyl halide or acyl chloride) to yield the desired N-substituted product. ajphs.com

While the above example uses benzylamine, a similar approach could be envisioned starting with isopropylamine (B41738) to directly generate this compound, which could then be further N-substituted if a suitable protecting group strategy were employed.

Another versatile method for creating N-substituted derivatives is the modified Schotten-Baumann reaction. This has been used for the synthesis of various p-chloro-N-alkylbenzenesulfonamides. researchgate.net This reaction typically involves the acylation of an amine with a sulfonyl chloride in the presence of a base.

The following table summarizes examples of N-substituted derivatives synthesized from N-benzyl-4-chlorobenzenesulfonamide. ajphs.com

| Electrophile | Resulting N-Substituent |

| Ethyl Bromoacetate | -CH₂COOC₂H₅ |

| 2-Bromopropane | -CH(CH₃)₂ |

| Propionyl Chloride | -C(O)CH₂CH₃ |

| Benzoyl Chloride | -C(O)C₆H₅ |

Introduction of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups onto the 4-chlorobenzenesulfonamide framework is a key strategy for exploring new chemical space and modulating the compound's properties. These moieties can be introduced at the sulfonamide nitrogen, leading to N-aryl or N-heteroaryl derivatives.

One method involves the direct condensation of 4-chlorobenzenesulfonamide with an appropriate aryl or heteroaryl precursor. For instance, the synthesis of 4-Chloro-N-(3-methylbenzoyl)-benzenesulfonamide has been achieved by refluxing a mixture of m-methyl benzoic acid and 4-chlorobenzenesulfonamide with a dehydrating agent like phosphorus oxychloride. researchgate.net

A more general and modern approach is the use of metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation has emerged as a powerful tool for coupling sulfonamides with a variety of (hetero)aryl halides. ajphs.com This methodology offers a direct route to N-(hetero)aryl sulfonamides and is often favored for its broad substrate scope. The catalytic system typically involves a copper salt and a suitable ligand, which facilitates the coupling of primary and secondary sulfonamides with (hetero)aryl chlorides and bromides. ajphs.com

Furthermore, novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized. This was achieved through the reaction of N-(benzenesulfonyl)cyanamide potassium salts with various mercaptoheterocycles. researchgate.net This particular synthetic route introduces a heteroaryl moiety via an imino-methyl bridge, showcasing a more complex derivatization strategy.

The table below presents examples of aryl and heteroaryl moieties that have been incorporated into the 4-chlorobenzenesulfonamide scaffold.

| Moiety Type | Example of Introduced Moiety | Synthetic Method |

| Aryl | 3-Methylbenzoyl | Condensation with m-methyl benzoic acid researchgate.net |

| Aryl | 4-Chlorobenzoyl | Condensation with 4-chlorobenzoic acid |

| Heteroaryl | Pyrimidinyl | Design and synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides |

| Heteroaryl | Imidazole (via imino-methyl bridge) | Reaction with mercaptoheterocycles researchgate.net |

Exploration of Linker Chemistry for Multi-Target Ligands

The development of multi-target-directed ligands (MTDLs) is an increasingly important strategy in medicinal chemistry, aiming to design single molecules that can interact with multiple biological targets simultaneously. nih.govsciensage.info This approach is particularly relevant for complex diseases where modulating a single target is often insufficient. nih.gov In the context of this compound, linker chemistry could be employed to connect this sulfonamide moiety to other pharmacophores, creating novel MTDLs.

The core principle of this strategy is the use of a "linker" or "spacer" to connect two or more distinct pharmacophoric units. The nature of the linker is critical and can significantly influence the properties of the final MTDL. Key considerations in linker design include: nih.govnih.gov

Length and Flexibility: The length and conformational flexibility of the linker determine the spatial orientation of the connected pharmacophores, which is crucial for optimal binding to their respective targets. Linkers are often composed of alkyl chains, alkylene glycol units, or other flexible structures. nih.gov

Chemical Stability: The linker must be chemically stable under physiological conditions.

While specific examples of linker chemistry applied directly to this compound are not detailed in the provided search results, the general principles of MTDL design are well-established. nih.govsciensage.info A hypothetical MTDL could be constructed by identifying a suitable attachment point on the this compound scaffold, such as the sulfonamide nitrogen or the phenyl ring, and connecting it via a linker to another molecule with a known biological activity. The linking strategy is a common and versatile approach for constructing MTDLs. nih.gov

The following table outlines conceptual linker strategies for designing MTDLs based on a sulfonamide core.

| Linker Type | Potential Attachment Point on Sulfonamide | Design Rationale |

| Flexible Alkyl Chain | Sulfonamide Nitrogen | Provides conformational freedom for the two pharmacophores to find their optimal binding positions. |

| Rigid Aromatic Spacer | Phenyl Ring (via functionalization) | Offers a more defined spatial arrangement between the pharmacophores. |

| Polyethylene Glycol (PEG) Linker | Sulfonamide Nitrogen or Phenyl Ring | Can improve solubility and pharmacokinetic properties. |

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 4-chloro-N-isopropylbenzenesulfonamide and for real-time monitoring of its synthesis. researchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. researchgate.net

For sulfonamides, reverse-phase HPLC (RP-HPLC) is a commonly employed method. wu.ac.th In a typical setup for analyzing this compound, a C8 or C18 non-polar stationary phase column would be used. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from any impurities or starting materials. wu.ac.th Detection is often accomplished using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. wu.ac.th

Purity Determination: The purity of a this compound sample is determined by chromatographically separating it from any potential impurities. In an HPLC chromatogram, the main compound should appear as a single, sharp, and well-defined peak. The presence of other peaks indicates impurities, and the area of these peaks relative to the main peak can be used to quantify the purity level. wu.ac.th Methods are validated to be sensitive and accurate, with a high correlation coefficient (often >0.999) demonstrating a linear relationship between concentration and detector response. wu.ac.thwu.ac.th

Reaction Monitoring: HPLC is also a powerful technique for monitoring the progress of a chemical reaction, for instance, the synthesis of this compound from 4-chlorobenzenesulfonyl chloride and isopropylamine (B41738). By taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize yield and minimize by-product formation.

Below is a table outlining typical parameters for an HPLC method suitable for the analysis of this compound.

| Parameter | Specification | Purpose |

| Column | Reverse-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Stationary phase for separating compounds based on hydrophobicity. wu.ac.th |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., formic or phosphoric acid) | Elutes the compounds from the column; the ratio can be adjusted for optimal separation. nih.gov |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate compounds with a wider range of polarities. wu.ac.th |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. wu.ac.th |

| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., at 265 nm) | Detects and quantifies the compound based on its UV absorbance. wu.ac.thimeko.info |

| Column Temp. | 25 °C - 30 °C | Maintains consistent retention times and peak shapes. wu.ac.th |

| Injection Vol. | 5 - 20 µL | The volume of the sample introduced into the HPLC system. wu.ac.th |

Chromatographic Techniques for Separation and Isolation of Derivatives

While analytical HPLC is used for quantification and identification, preparative chromatography is employed for the separation and isolation of larger quantities of this compound or its derivatives from a reaction mixture. This is crucial for obtaining pure material for further research, structural elucidation, or as a reference standard.

The principle of preparative chromatography is the same as its analytical counterpart, but it is performed on a larger scale. This involves using wider columns, larger stationary phase particle sizes, and higher mobile phase flow rates to accommodate the increased sample load. After separation on the column, fractions of the eluent are collected at different times. These fractions are then analyzed (often by analytical HPLC) to identify those containing the pure desired compound, which are then combined and concentrated by evaporating the solvent.

Column chromatography is another fundamental technique used for the separation of sulfonamide derivatives. nih.gov In this method, a glass column is packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. The crude reaction mixture containing this compound and its derivatives is loaded onto the top of the column. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation.

The following table compares the key features of analytical and preparative chromatography.

| Feature | Analytical Chromatography | Preparative Chromatography |

| Goal | Identify and quantify compounds | Isolate and purify compounds |

| Sample Size | Micrograms (µg) to Nanograms (ng) | Milligrams (mg) to Grams (g) |

| Column Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm |

| Stationary Phase | Small particles (e.g., <5 µm) | Larger particles (e.g., >10 µm) |

| Flow Rate | Low (e.g., 0.5 - 2 mL/min) | High (e.g., 20 - 100+ mL/min) |

| Outcome | Chromatogram (Data) | Purified Fractions (Material) |

Future Research Directions and Translational Potential Non Clinical

Exploration of Novel Biological Targets for Sulfonamide Scaffolds

Historically recognized for their antibacterial properties via inhibition of dihydropteroate (B1496061) synthase, sulfonamides are now being investigated for a wide array of other biological targets. nih.gov This diversification opens up potential applications in multiple disease areas. Research has demonstrated that modifying the sulfonamide structure can yield compounds with high affinity for various enzymes and proteins. tandfonline.comresearchgate.net

Recent studies have identified several promising non-traditional targets for novel sulfonamide derivatives:

Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of these enzymes, which are involved in processes like pH regulation and fluid balance, making them targets for glaucoma, epilepsy, and some cancers. researchgate.net

Kinase Inhibition: Certain sulfonamide-substituted compounds have been synthesized as potent inhibitors of focal adhesion kinase (FAK), a protein implicated in cancer cell proliferation and survival. These inhibitors have shown effectiveness against various refractory cancer cell lines. nih.gov

α-Glucosidase and α-Amylase Inhibition: As a strategy for managing diabetes, novel sulfonamide derivatives have been designed to inhibit these carbohydrate-metabolizing enzymes. Some synthesized compounds showed higher potency than the reference drug acarbose. researchgate.net

Ion Channel Modulation: N-alkylbenzenesulfonamides, a class that includes structures similar to 4-chloro-N-isopropylbenzenesulfonamide, have been identified as blockers of voltage-gated potassium channels like K V 3.1. researchgate.net

Antiproliferative Agents: By incorporating sulfonamide and azole moieties, researchers have developed β-phenylalanine derivatives as potential anticancer agents that can modulate key targets like eEF2K, which is often overexpressed in various cancers. mdpi.com

Table 1: Examples of Novel Biological Targets for Sulfonamide Derivatives

| Biological Target | Sulfonamide Derivative Class | Investigated For | Research Finding | Citation |

|---|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Sulfonamide-substituted diphenylpyrimidines | Pancreatic Cancer | Compound 7e induced apoptosis in pancreatic cancer cells with an IC50 < 10 µM. | nih.gov |

| α-Glucosidase | Imine-linked sulfonamides | Diabetes | Derivative 3a showed an IC50 of 19.39 µM, more potent than the standard, acarbose. | researchgate.net |

| K V 3.1 Potassium Channel | N-alkylbenzenesulfonamides | Neurological Disorders | SMD2 (4-chloro-3-nitro-N-butylbenzenesulfonamide) blocked the channel with an IC50 of ~10 µM. | researchgate.net |

| DNA gyrase/topoisomerase IV | 2-aminobenzothiazole-6-sulfonamides | Antibacterial (MRSA) | Thiazolidinone derivatives (37 ) showed MIC values as low as 4 µg/ml against MRSA. | tandfonline.com |

| eEF2K | β-phenylalanine derivatives with sulfonamides | Lung Cancer | Compounds showed significant inhibitory activity against this cancer-related kinase. | mdpi.com |

Development of Advanced Computational Models for Compound Prediction

The design and optimization of new sulfonamide compounds are being significantly accelerated by advanced computational models. These in silico methods allow researchers to predict the physicochemical and biological properties of molecules before they are synthesized, saving time and resources.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are key modeling techniques used in this field. nih.govnih.gov These models establish a mathematical correlation between the chemical structure of a compound and its properties or activities. By analyzing descriptors related to a molecule's topology, electronics, and geometry, researchers can build predictive models for various endpoints. researchgate.netresearchgate.net

Key applications of computational modeling in sulfonamide research include:

Predicting Physicochemical Properties: Models are developed to accurately estimate properties like boiling point, molar volume, and thermodynamic parameters such as enthalpy of formation. nih.govresearchgate.net

Forecasting Biological Activity: QSPR and molecular docking studies are used to predict how a sulfonamide derivative will interact with a biological target. researchgate.netnih.gov For instance, docking simulations have been used to rationalize the superior activity of certain sulfonamides against α-glucosidase by showing analogous binding to the natural substrate. researchgate.net

Virtual Screening: Large libraries of virtual sulfonamide compounds can be screened computationally to identify candidates with the highest probability of being active against a specific target. nih.gov

Table 2: Computational Models in Sulfonamide Research

| Model/Technique | Application | Predicted Properties/Outcomes | Citation |

|---|---|---|---|

| QSPR (Quantitative Structure-Property Relationship) | Drug Design & Discovery | Physicochemical characteristics, biological activity, thermodynamic properties (enthalpy, Gibbs free energy). | nih.govresearchgate.net |

| Multiple Linear Regression (MLR) | Model Optimization | Correlation between molecular descriptors and physicochemical properties of sulfa drugs. | nih.govresearchgate.net |

| Molecular Docking | Binding Analysis | Interaction modes and binding affinity with target proteins (e.g., α-glucosidase, SARS-CoV-2 main protease). | researchgate.netmdpi.com |

| Density Functional Theory (DFT) | Structural & Electronic Analysis | Optimized geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of vast datasets to uncover patterns that are not apparent to human researchers. nih.gov In the context of sulfonamides, these technologies are being used to accelerate the discovery of new compounds and predict their functions.

Generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecular structures from scratch that are optimized for a specific biological target or a desired set of properties. nih.gov This approach can rapidly expand the known chemical space for sulfonamides, suggesting new synthetic targets that are more likely to succeed in preclinical testing. nih.govnih.gov

Design of Probes for Investigating Biological Systems

To better understand how compounds like this compound interact with biological systems, researchers are designing chemical probes. These are molecules that mimic the structure of the compound of interest but contain a reporter tag (like a fluorescent group) or a reactive "warhead" for covalently binding to their targets. ljmu.ac.uk

A powerful strategy for creating such probes is the use of Sulfur(VI)-fluoride exchange (SuFEx) chemistry. rsc.org The SuFEx hub, often a sulfonyl fluoride (B91410) (—SO₂F), is exceptionally stable in a biological environment but can be activated by specific amino acid residues within a protein's binding pocket to form a stable covalent bond. This context-specific reactivity makes SuFEx an ideal tool for identifying the direct protein targets of a drug. A sulfonamide scaffold can be readily converted into a SuFEx probe, enabling its use in chemoproteomic experiments to map its interactions across the entire proteome. rsc.org

By designing a probe version of this compound, researchers could:

Identify its specific molecular targets within a cell.

Visualize its distribution in cellular compartments.

Understand its metabolic pathways by tracking tagged fragments. ljmu.ac.uk

This approach provides crucial information that is often unattainable through traditional assays and is vital for validating new drug targets and understanding off-target effects.

Compound Names Mentioned in this Article

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-isopropylbenzenesulfonamide, and how can reaction conditions influence product purity?

- The compound is typically synthesized via sulfonylation of isopropylamine with 4-chlorobenzenesulfonyl chloride. Key reagents include anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric control are critical to minimize side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride .

- Methodological Tip : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.8–4.2 ppm (N-CH), and δ 7.4–7.8 ppm (aromatic protons). The sulfonamide NH proton may appear as a broad singlet at δ 5.5–6.0 ppm in CDCl₃ .

- IR : Key peaks include ~3250 cm⁻¹ (N-H stretch), ~1330 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric SO₂ stretches) .

- Validation : Compare experimental data with computed spectra (e.g., PubChem) to resolve ambiguities .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies in aqueous buffers (pH 4–9) show minimal degradation over 24 hours at 25°C. For long-term storage, use anhydrous conditions and inert atmospheres to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the aromatic ring be addressed during derivatization?

- The chloro group at the 4-position directs electrophilic substitution to the ortho and para positions. For regiocontrol, use directing groups (e.g., nitro) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to install substituents at specific sites. Computational modeling (DFT) predicts electronic effects of substituents on reactivity .

- Case Study : Nitration under mixed acid (HNO₃/H₂SO₄) yields a 3:1 para/ortho ratio of nitro derivatives, validated by HPLC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols using CLSI guidelines:

Use a DMSO stock solution (<1% v/v) to avoid solvent toxicity.

Include positive controls (e.g., ciprofloxacin) and measure MIC values in triplicate.

- Example : Inconsistent antifungal activity against C. albicans was traced to differences in culture media affecting compound ionization .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Perform docking studies using software like AutoDock Vina:

Optimize the ligand geometry (B3LYP/6-31G* level).

Use crystal structures of target proteins (e.g., carbonic anhydrase II, PDB ID 3KS3).

- Outcome : The sulfonamide group shows strong binding to Zn²⁺ in the enzyme active site, correlating with IC₅₀ values from enzyme inhibition assays .

Q. What analytical approaches identify and quantify degradation products under accelerated stability conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.